molecular formula C11H12ClN3O B8343760 N-[4-chloro-1H-indazol-3-yl]butanamide

N-[4-chloro-1H-indazol-3-yl]butanamide

Cat. No.: B8343760
M. Wt: 237.68 g/mol
InChI Key: MVJYMFVGPOLCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-1H-indazol-3-yl]butanamide (C12H16ClN3O, Average Mass: 253.73) is a high-purity synthetic indazole derivative supplied for research applications. The compound features a chloro-substituted indazole core, a structure known for its significant pharmacological interest. Indazole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, which include serving as kinase inhibitors and modulators of various biological targets based on published research . The molecular structure consists of a butanamide chain linked to the 3-position of the 4-chloro-1H-indazole ring system, providing a scaffold for further chemical exploration and biological evaluation . This compound is related to a class of aminoindazole derivatives documented in pharmaceutical research for their potential as therapeutic agents . Researchers utilize this chemical in hit-to-lead optimization campaigns, target identification studies, and mechanism-of-action investigations. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all laboratory safety protocols are followed.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

N-(4-chloro-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12ClN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16)

InChI Key

MVJYMFVGPOLCAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Biological Applications

N-[4-chloro-1H-indazol-3-yl]butanamide and its derivatives have been investigated for their biological activities, particularly in the context of cancer treatment and anti-inflammatory responses.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related indazole compounds could inhibit various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a derivative with structural similarities to this compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity against this type of leukemia .

Anti-inflammatory and Antimicrobial Activity

Indazole compounds are also being explored for their anti-inflammatory and antimicrobial properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with inflammatory responses. In vitro studies have shown that these compounds can reduce inflammation markers and exhibit antimicrobial effects against various pathogens .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Therapeutic Agents

The synthetic versatility of this compound has been highlighted in the development of other therapeutic agents. For example, it can be used in the synthesis of compounds targeting specific kinases involved in cancer progression . The ability to modify its structure allows chemists to tailor the biological activity and pharmacokinetic properties of new drugs.

Development of Antitumor Agents

A notable case study involved the synthesis of a series of indazole derivatives based on the this compound scaffold. These compounds were evaluated for their antiproliferative activity against multiple cancer cell lines, demonstrating a clear structure-activity relationship that could guide future drug design . The findings suggest that modifications to the indazole framework can enhance anticancer efficacy while minimizing toxicity to normal cells.

Inhibition of Kinase Activity

Another significant application is in the field of kinase inhibition. Indazole derivatives have been identified as promising candidates for inhibiting various kinases implicated in tumor growth and metastasis. The incorporation of this compound into these compounds has shown potential in selectively targeting cancer cells while sparing normal tissues .

Data Summary Table

Application AreaDescriptionExample Findings
Anticancer ActivityInhibits growth of various cancer cell linesIC50 = 5.15 µM against K562 cells
Anti-inflammatoryReduces inflammation markers; potential antimicrobial effectsEffective in vitro against certain pathogens
Synthetic UtilityBuilding block for synthesizing complex therapeutic agentsUsed in kinase inhibitor development
Structure ModificationEnhances biological activity through structural changesImproved efficacy with specific modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (), a sulfonamide derivative with a chlorine substituent on the indazole ring. While this compound differs in substituent position (5-chloro vs. 4-chloro) and functional group (sulfonamide vs. butanamide), it serves as a relevant comparator for structural and biological insights:

Table 1: Key Differences Between N-[4-chloro-1H-indazol-3-yl]butanamide and Analogous Compounds

Property This compound N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide
Substituent Position 4-chloro, 3-butanamide 5-chloro, 3-sulfonamide
Functional Group Butanamide (neutral, lipophilic) Sulfonamide (polar, acidic)
Biological Activity Not reported in evidence Anticancer, anti-inflammatory ()
Synthetic Accessibility Likely requires amide coupling Sulfonylation of indazole intermediate ()

Key Insights:

  • Functional Group Impact : The butanamide group in the target compound may enhance membrane permeability compared to sulfonamide derivatives, which are more polar and prone to hydrogen bonding .
  • Substituent Position: Chlorine at position 4 (vs.
  • Biological Potential: Sulfonamide analogs demonstrate anticancer activity, suggesting that the butanamide variant might share similar mechanisms if the indazole core is pharmacologically active .

Limitations of Current Evidence

The provided materials lack direct data on this compound. For example:

Recommendations for Further Research

To address knowledge gaps:

Synthetic Studies : Optimize synthesis routes for this compound using amide coupling protocols.

Biological Assays : Screen for kinase inhibition or cytotoxicity, referencing sulfonamide analogs as benchmarks .

Computational Modeling : Compare binding modes of butanamide vs. sulfonamide derivatives using molecular docking.

Preparation Methods

Synthesis of 4-Chloro-1H-indazol-3-amine

The indazole core is synthesized via cyclization of 3-chloro-2-methylaniline (CAS 87-60-5). Acetic anhydride and potassium acetate in chloroform at 0–25°C yield an acetylated intermediate, which undergoes nitrosation with isoamyl nitrite at 60°C to form 4-chloro-1H-indazole. Subsequent hydrolysis with LiOH in tetrahydrofuran (THF) produces 4-chloro-1H-indazol-3-amine in 100% yield.

Key Data :

  • Reagents : 3-Chloro-2-methylaniline, acetic anhydride, isoamyl nitrite, LiOH.

  • Conditions : 60°C, 18 hours.

  • Yield : Quantitative (11.07 g from 8.4 ml starting material).

Acylation with Butanoyl Chloride

The 3-amino group is acylated using butanoyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at room temperature for 4–6 hours.

Optimization :

  • Molar Ratio : 1:1.2 (amine:butanoyl chloride).

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and column chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 72–78%.

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 12.23 (s, 1H, NH), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 2.35 (t, J = 7.5 Hz, 2H, COCH₂), 1.55 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

  • HRMS : m/z 253.0745 [M+H]⁺ (calculated 253.0748).

One-Pot Diazotization and Amidation

Direct Functionalization of 4-Chloro-1H-indazole

A modified Ullmann coupling employs 4-chloro-1H-indazole, butyramide, and CuI/1,10-phenanthroline in dimethylformamide (DMF) at 110°C.

Reaction Parameters :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base : Cs₂CO₃.

  • Yield : 65%.

Advantages :

  • Avoids isolation of intermediates.

  • Tolerates electron-withdrawing substituents on the indazole ring.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Indazole Formation

Wang resin is functionalized with 4-chloro-3-nitrobenzoic acid, followed by reduction with SnCl₂·2H₂O to the amine. Cyclization with tert-butyl nitrite in acetic acid yields the indazole core. On-resin acylation with butanoic acid using HATU/DIEA completes the synthesis.

Key Metrics :

  • Resin Loading : 0.8 mmol/g.

  • Overall Yield : 58%.

  • Purity (HPLC) : >95%.

Microwave-Assisted Synthesis

Accelerated Acylation

4-Chloro-1H-indazol-3-amine and butanoic anhydride are irradiated at 120°C for 15 minutes in a sealed vessel with N-methylmorpholine (NMM) as a base.

Results :

  • Yield : 85%.

  • Reaction Time : 15 minutes vs. 6 hours conventional heating.

Enzymatic Catalysis for Green Chemistry

Lipase-Catalyzed Amidation

Candida antarctica lipase B (CAL-B) mediates the reaction between 4-chloro-1H-indazol-3-amine and ethyl butyrate in tert-butanol at 50°C.

Conditions :

  • Enzyme Loading : 20 mg/mmol.

  • Yield : 62%.

  • Sustainability : Eliminates toxic solvents and coupling agents.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Cyclization-Acylation7824 hHighModerate
One-Pot Ullmann6512 hModerateHigh (Cu waste)
Solid-Phase5848 hLowLow
Microwave850.25 hHighLow
Enzymatic6272 hModerateVery Low

Q & A

Basic: What are the recommended synthetic methodologies for N-[4-chloro-1H-indazol-3-yl]butanamide?

Answer:
The synthesis of this compound can be approached via coupling reactions between activated butanamide derivatives and functionalized indazole precursors. For example, the Mannich reaction () is a viable route for introducing substituents to the indazole core. Key steps include:

  • Activation of the butanamide moiety using reagents like butanoyl chloride () to enhance reactivity.
  • Nucleophilic substitution at the 3-position of the 4-chloroindazole scaffold under basic conditions (e.g., K₂CO₃/DMF).
  • Purification via column chromatography or recrystallization to isolate the target compound.
    Validate intermediate structures using NMR and mass spectrometry before proceeding to final coupling steps.

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Methodological steps include:

  • Crystallization : Grow high-quality crystals using slow evaporation in solvents like ethanol or DCM.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve anisotropic displacement parameters and validate bond lengths/angles ( ).
  • Visualization : Tools like WinGX and ORTEP ( ) generate ellipsoid plots and packing diagrams.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Answer:
For challenging datasets:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Refine the twin matrix and scale factors iteratively ( ).
  • Disordered regions : Apply ISOR/SADI restraints to maintain reasonable thermal parameters. For severe disorder, consider partial occupancy or exclusion of problematic atoms.
  • Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to ensure intermolecular interactions align with crystallographic symmetry ( ).

Advanced: What strategies optimize the evaluation of biological activity (e.g., antiproliferative effects)?

Answer:

  • Cell line selection : Use human cancer lines (e.g., MCF-7, A549) and murine models ( ) for comparative studies.
  • Dose-response assays : Perform MTT assays at concentrations ranging from 1 nM to 100 μM, with triplicate technical replicates.
  • SAR analysis : Modify substituents (e.g., halogen position, amide chain length) and correlate with IC₅₀ values. For example, highlights that chlorine at the 4-position enhances target binding.
  • Control compounds : Include structurally related indazole derivatives (e.g., sulfonamide analogs from ) to benchmark activity.

Basic: Which analytical techniques are suitable for detecting impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Monitor for impurities like N-(3-Acetyl-4-hydroxyphenyl)butanamide ( ) at retention times ±10% of the main peak.
  • ¹H/¹³C NMR : Compare spectra with certified reference standards (e.g., MM0435 series in ) to detect residual solvents or byproducts.
  • Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure stability.

Advanced: How do structural modifications at the indazole ring influence reactivity and bioactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : Chlorine at the 4-position ( ) increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets.
  • Steric effects : Bulkier substituents (e.g., trifluoroethyl in ) may reduce binding affinity but improve metabolic stability.
  • Hybrid analogs : Introduce boronate esters (e.g., dioxaborolane in ) for PET imaging or prodrug applications. Validate modifications via docking studies (AutoDock Vina) and ADMET profiling .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with tubulin or kinases) using GROMACS or AMBER.
  • Metabolism prediction : Apply CYP450 isoform-specific metabolism models (e.g., StarDrop) to identify metabolic hotspots for modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.